molecular formula C4H3F3N2O B010257 3-(Trifluoromethyl)isoxazol-5-amine CAS No. 108655-63-6

3-(Trifluoromethyl)isoxazol-5-amine

Cat. No. B010257
Key on ui cas rn: 108655-63-6
M. Wt: 152.07 g/mol
InChI Key: PAYOWUGPXPPRPB-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

A 15% solution of n-butyllithium in n-hexane (500 ml) was added to diisopropylamine (116.5 ml) dissolved in dry tetrahydrofuran (720 ml), keeping below 0° C. After being stirred at 0° C. for 30 minutes, the solution was cooled below -72° C. A solution of methyl trifluoroacetate (46.28 g, 0.3614 mole), acetonitrile (29.67 g) and dry tetrahydrofuran (300 ml) were added dropwise, keeping below -72° C., and the solution, after being kept at -75° C. for additional 45 minutes, was warmed to room temperature over 1 hour. Ice-water (360 ml) was added to the solution and tetrahydrofuran and n-hexane were then evaporated under reduced pressure in a water bath at 40° C. The resulting residue was extracted with diethylether to remove neutral and basic components. It was adjusted to pH 1 with 36% HCl and then extracted with methylene chloride to remove by-products such as acetoacetonitrile. The solution was extracted with diethyl ether. p-Toluenesulfonic acid (0.07 g, 0.0003614 mole) was added to the extract and diethyl ether was distilled off at atmospheric pressure (in a water bath at 60° C.) by using a distillation apparatus equipped with a fractionating column. The resulting residue was distilled under reduced pressure at room temperature to give a crude product (56.44 g, 114%). Methanol (651 ml) and 97% hydroxylamine hydrochloride (33.66 g, 0.4698 mole) were added to this product and the mixture was heated under reflux for 68 hours. Methanol was distilled off under reduced pressure and ice-water (240 ml) was added to the resulting residue. This was adjusted above pH 11 with a 48% solution of sodium hydroxide and after being extracted with methylene chloride, the solvent was evaporated. The resulting residue was then distilled under reduced pressure to give the title compound (34.13 g, 62.1%) as pale red crystals, b.p. 85°-88° C./3.5 mmHg. This compound was recrystallized from benzene-cyclohexane to give colorless plates, m.p. 57°-58° C. The structure of this compound was confirmed by IR, NMR, UV and elemental analysis.
Quantity
33.66 g
Type
reactant
Reaction Step One
Quantity
651 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
116.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46.28 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
29.67 g
Type
solvent
Reaction Step Three
[Compound]
Name
Ice water
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
720 mL
Type
solvent
Reaction Step Five
Quantity
0.07 g
Type
catalyst
Reaction Step Six
Yield
62.1%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]([NH:9]C(C)C)(C)[CH3:7].[F:13][C:14]([F:20])([F:19])[C:15](OC)=O.Cl.[NH2:22][OH:23]>CCCCCC.O1CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO.C(#N)C>[F:20][C:14]([F:13])([F:19])[C:15]1[CH:7]=[C:6]([NH2:9])[O:23][N:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
33.66 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
651 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
116.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
46.28 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
29.67 g
Type
solvent
Smiles
C(C)#N
Step Four
Name
Ice water
Quantity
360 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
720 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
keeping below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled below -72° C
CUSTOM
Type
CUSTOM
Details
keeping below -72° C.
WAIT
Type
WAIT
Details
the solution, after being kept at -75° C. for additional 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were then evaporated under reduced pressure in a water bath at 40° C
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with diethylether
CUSTOM
Type
CUSTOM
Details
to remove neutral
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove by-products such as acetoacetonitrile
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
diethyl ether was distilled off at atmospheric pressure (in a water bath at 60° C.)
CUSTOM
Type
CUSTOM
Details
equipped with a fractionating column
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure at room temperature
CUSTOM
Type
CUSTOM
Details
to give a crude product (56.44 g, 114%)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 68 hours
Duration
68 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off under reduced pressure and ice-water (240 ml)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
after being extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was then distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=NOC(=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.13 g
YIELD: PERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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